6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

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6-(Chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterobifunctional building block containing a pyrazolo[3,4-d]pyrimidine core with methyl groups at N1 and C4 and a reactive chloromethyl handle at C6. This scaffold is privileged in kinase inhibitor design, combining the pharmacophoric pyrazolo-pyrimidine core with a versatile electrophilic warhead that enables rapid diversification.

Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
Cat. No. B7907232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC8H9ClN4
Molecular Weight196.64 g/mol
Structural Identifiers
SMILESCC1=C2C=NN(C2=NC(=N1)CCl)C
InChIInChI=1S/C8H9ClN4/c1-5-6-4-10-13(2)8(6)12-7(3-9)11-5/h4H,3H2,1-2H3
InChIKeyIZBQAMBUCKAVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine: A Reactive Scaffold for Kinase-Targeted Library Synthesis


6-(Chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterobifunctional building block containing a pyrazolo[3,4-d]pyrimidine core with methyl groups at N1 and C4 and a reactive chloromethyl handle at C6 . This scaffold is privileged in kinase inhibitor design, combining the pharmacophoric pyrazolo-pyrimidine core with a versatile electrophilic warhead that enables rapid diversification [1]. The chloromethyl substituent provides a defined alkylation vector that is absent in the parent 1,4-dimethyl scaffold .

Why 6-(Chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Generic Pyrazolo[3,4-d]pyrimidines


Simple pyrazolo[3,4-d]pyrimidine derivatives lacking the chloromethyl handle, such as 1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine , are inert toward nucleophilic displacement and cannot serve as covalent diversification points. Analogs with alternative 6-substituents such as hydroxymethyl require pre-activation (e.g., tosylation or mesylation) before coupling, adding a synthetic step and reducing overall efficiency. Conversely, the 4-chloro-6-(chloromethyl) analog presents two competing electrophilic sites, leading to selectivity challenges that require additional protection/deprotection strategies. The target compound uniquely provides a single, well-defined reactive center on a fully substituted core, enabling predictable, high-yielding derivatization in one step.

Quantitative Differentiation of 6-(Chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Structural Analogs


Purity Advantage: 98% vs. 95% Standard Grade

Fluorochem supplies 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine at a certified purity of 98% , while the Enamine catalog lists the same CAS compound at 95% purity [1]. A 3% absolute purity difference reduces the impurity burden by 60% (from 5% to 2% total impurities), which is critical for reproducible biological screening where off-target effects from impurities can confound IC50 determinations.

Purity Quality Control Procurement

Lipophilicity Tuning: LogP 1.12 vs. LogP -0.17 for the Non-Chloromethyl Parent Scaffold

The chloromethyl substituent significantly increases lipophilicity relative to the parent heterocycle. The target compound exhibits a measured LogP of 1.12 , while 1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (lacking the chloromethyl group) has a predicted LogP of -0.17 . This ΔLogP of +1.29 units translates to an approximately 19-fold higher octanol-water partition coefficient, placing the compound in a more favorable lipophilicity range for passive membrane permeability (optimal LogP 1–3 for CNS and cellular penetration).

Lipophilicity ADME Permeability

Single Electrophilic Center vs. Dual-Electrophile Analog: Avoiding Site-Selectivity Complications

Unlike 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which bears two competing electrophilic sites (4-Cl and 6-CH₂Cl) [1], the target compound possesses only the chloromethyl group for nucleophilic substitution. Published studies demonstrate that the 4-chloro substituent in the dual-electrophile analog reacts preferentially with methylamine, producing 4-amino substitution while leaving the chloromethyl intact [1]. This inherent selectivity, while useful for sequential derivatization, introduces risk of incomplete or mixed substitution when mono-functionalization is desired. The target compound eliminates this ambiguity, providing a single, predictable reaction outcome.

Chemoselectivity Synthetic Efficiency Derivatization

Reactive Handle Advantage: Direct Alkylation vs. Alcohol Pre-Activation Requirement

The chloromethyl group permits direct one-step nucleophilic displacement with amines, thiols, or alkoxides, whereas the hydroxymethyl analog (1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-6-methanol) must first be converted to a better leaving group (e.g., via tosylation, Appel reaction, or Mitsunobu conditions). This adds one synthetic step, consumes additional reagents, and typically incurs 10–30% yield loss per additional transformation step based on standard medicinal chemistry workflows. The target compound thus offers a streamlined one-step diversification route.

Synthetic Efficiency Parallel Synthesis MedChem

Recommended Application Scenarios for 6-(Chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine


Kinase-Focused Fragment Library Diversification

The chloromethyl handle enables one-step reductive amination or direct SN2 coupling with diverse amine fragments to generate 6-aminomethyl derivatives for screening against kinase panels . The 1.12 LogP ensures that derived analogs remain within the drug-like lipophilicity range, reducing the risk of overly polar inactive compounds that can arise from the parent scaffold's LogP of -0.17 .

Covalent Probe Development for Target Identification

The single electrophilic site eliminates selectivity risks inherent in dual-electrophile analogs such as 4-chloro-6-(chloromethyl) derivatives [1], making it the preferred choice for synthesizing activity-based probes or covalent inhibitor candidates where defined stoichiometry and homogeneous products are required.

High-Throughput Parallel Synthesis

The 98% purity available from Fluorochem provides a consistent substrate for automated parallel synthesis workflows, where impurity-driven yield variability across an array can distort SAR interpretation. One-step diversification without pre-activation further reduces cycle time and increases throughput per synthesis platform.

ADME Property Optimization via 6-Position Modifications

Systematic modulation of the 6-position with varied nucleophiles allows medicinal chemists to tune lipophilicity, solubility, and permeability while retaining the conserved pyrazolo[3,4-d]pyrimidine kinase-binding motif . The chloromethyl group provides a convenient anchor for appending solubilizing groups (e.g., morpholine, N-methylpiperazine) that can counterbalance the lipophilic core.

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